molecular formula C8H14 B13795040 3-Hexyne, 2,2-dimethyl- CAS No. 4911-60-8

3-Hexyne, 2,2-dimethyl-

Cat. No.: B13795040
CAS No.: 4911-60-8
M. Wt: 110.20 g/mol
InChI Key: XYBFBXTUWDPXLK-UHFFFAOYSA-N
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Description

Contextualization within Branched Alkynes and Hydrocarbon Chemistry

Alkynes, defined by the general formula CnH2n-2, are fundamental components of hydrocarbon chemistry. byjus.comlibretexts.org They are classified as either terminal, where the triple bond is at the end of the carbon chain, or internal, where it is located within the chain. msu.edu 3-Hexyne (B1328910), 2,2-dimethyl- is an example of an internal alkyne. fiveable.me

The physical properties of alkynes, such as boiling point and solubility, are influenced by their carbon skeleton. alrasheedcol.edu.iq The introduction of branching, as seen with the tert-butyl group in 3-Hexyne, 2,2-dimethyl-, distinguishes it from its linear isomer, 3-octyne. This branching affects intermolecular forces and molecular packing, which in turn alters its physical characteristics. In the broader context of hydrocarbon chemistry, branched alkynes like 3-Hexyne, 2,2-dimethyl- serve as important substrates for studying the influence of molecular structure on chemical reactivity and for building more complex organic molecules from simpler starting materials. fiveable.me

Significance of Investigating Sterically Hindered Internal Alkynes in Advanced Organic Synthesis Research

The defining structural feature of 3-Hexyne, 2,2-dimethyl- is the significant steric hindrance around the internal carbon-carbon triple bond, caused by the bulky tert-butyl group. This steric crowding has profound implications for its reactivity. In many chemical transformations, sterically hindered alkynes exhibit lower reactivity compared to their less hindered counterparts. snnu.edu.cn

However, this challenge also presents unique synthetic opportunities. The steric bulk can be exploited to control the regioselectivity and stereoselectivity of chemical reactions. fiveable.me For instance, in addition reactions, a bulky group can direct incoming reagents to a specific side of the triple bond or prevent subsequent reactions, allowing for the isolation of an alkene intermediate from an alkyne reduction. msu.edu

Furthermore, the synthesis and functionalization of sterically hindered internal alkynes are critical for accessing complex molecular architectures, including those with axial chirality. snnu.edu.cnnagoya-u.ac.jpchemrxiv.org The development of catalytic systems, particularly those using palladium, that can effectively perform hydrofunctionalization on these challenging substrates is an active area of advanced organic synthesis research. snnu.edu.cnchemrxiv.org These investigations aim to overcome the low reactivity and achieve high selectivity, thereby expanding the toolkit for constructing sterically congested molecules. snnu.edu.cn

Historical Trajectories and Precedents in Alkyne Functionalization Studies

The functionalization of alkynes is a cornerstone of organic synthesis, with a history stretching back over a century. researchgate.net An early landmark discovery was the mercury(II)-catalyzed hydration of alkynes, a finding by Mikhail Kucherov that provided a foundational method for converting alkynes into carbonyl compounds. researchgate.net

While historically significant, early methods often required harsh conditions or toxic catalysts. The past few decades have witnessed a revolution in alkyne functionalization, driven by the development of transition metal catalysis. nih.gov Catalysts based on precious metals like palladium, gold, and rhodium, as well as more earth-abundant metals like cobalt and nickel, have enabled a vast array of transformations with high efficiency and selectivity. nih.govchinesechemsoc.orgrsc.org These modern methods include cross-coupling reactions, hydrofunctionalization, and cycloadditions. chinesechemsoc.orgrsc.org

The study of compounds like 3-Hexyne, 2,2-dimethyl- fits within this modern context. Contemporary research focuses on developing catalysts that can functionalize otherwise unreactive or challenging substrates, such as sterically hindered internal alkynes. snnu.edu.cnnih.gov The ongoing goal is to devise new synthetic pathways that offer precise control over reactivity and selectivity, making previously inaccessible molecules available for applications in materials science and pharmaceuticals. nih.govrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4911-60-8

Molecular Formula

C8H14

Molecular Weight

110.20 g/mol

IUPAC Name

2,2-dimethylhex-3-yne

InChI

InChI=1S/C8H14/c1-5-6-7-8(2,3)4/h5H2,1-4H3

InChI Key

XYBFBXTUWDPXLK-UHFFFAOYSA-N

Canonical SMILES

CCC#CC(C)(C)C

Origin of Product

United States

Synthetic Methodologies for 3 Hexyne, 2,2 Dimethyl

Alkylation Approaches Employing Terminal Alkyne Precursors

The most direct and widely taught method for synthesizing asymmetrically substituted alkynes like 2,2-dimethyl-3-hexyne involves the alkylation of acetylide ions. lumenlearning.comfiveable.me This method is valued for its effectiveness in extending a carbon chain by forming a new carbon-carbon bond. lumenlearning.com

The foundational strategy for synthesizing 2,2-dimethyl-3-hexyne involves a two-step process starting with a terminal alkyne. chegg.com The terminal alkyne hydrogen is weakly acidic (pKa ≈ 25-26) and can be removed by a very strong base to form a potent nucleophile known as an acetylide or alkynide anion—a type of carbanion. lumenlearning.com

The synthesis specifically proceeds as follows:

Deprotonation: The terminal alkyne, 3,3-dimethyl-1-butyne (B43207), is treated with a strong base such as sodium amide (NaNH₂) or sodium hydride (NaH) to generate the corresponding acetylide anion. lumenlearning.com

Nucleophilic Substitution: This newly formed alkynyl carbanion then acts as a nucleophile, attacking a primary alkyl halide, such as iodoethane (B44018) or bromoethane, in a nucleophilic substitution (Sₙ2) reaction. lumenlearning.comutexas.edu The acetylide ion displaces the halide, forming the desired internal alkyne, 2,2-dimethyl-3-hexyne.

It is crucial that the alkyl halide used is primary. lumenlearning.comutexas.edu If a secondary or tertiary halide were used, such as attempting to react the anion of 1-butyne (B89482) with 2-iodo-2-methylpropane, the strongly basic nature of the acetylide anion would lead to a competing elimination (E2) reaction, producing an alkene instead of the desired alkyne. lumenlearning.comutexas.edu

Optimizing the alkylation of acetylides is critical for maximizing the yield of the desired product and minimizing side reactions. Key parameters that can be adjusted include the choice of base, solvent, temperature, and the nature of the alkylating agent. researchgate.netresearchgate.net While specific optimization data for the synthesis of 2,2-dimethyl-3-hexyne is proprietary to individual labs, general principles of Sₙ2 reactions can be applied.

The selection of the solvent is critical; solvents like liquid ammonia (B1221849), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are often used because they can dissolve the acetylide salt and are stable to the strong base. Temperature control is also essential; while some reactions proceed well at room temperature, others may require cooling to prevent side reactions or heating to increase the reaction rate. orgsyn.orgrsc.org

Table 1: Illustrative Optimization of the Alkylation of 3,3-dimethyl-1-butyne with Iodoethane

This table illustrates how reaction conditions can be varied to optimize yield based on general principles of nucleophilic substitution reactions.

EntryBaseSolventTemperature (°C)Hypothetical Yield (%)
1NaNH₂Liquid NH₃-33High
2NaHTHF25Good
3n-BuLiTHF0 to 25Very High
4NaHDMF25Good

Alternative Synthetic Routes to Dialkyl-Substituted Internal Alkynes

While acetylide alkylation is a primary method, other routes exist for the synthesis of internal alkynes. These alternatives can be advantageous when starting materials for alkylation are unavailable or when functional group tolerance is a concern.

One significant alternative is the dehydrohalogenation of vicinal dihalides . This process involves treating an alkene with a halogen (like Br₂) to form a 1,2-dihaloalkane, followed by a double elimination reaction using a strong base (often two equivalents of NaNH₂) to form the alkyne triple bond. utexas.edu

Modern methods often involve metal-catalyzed cross-coupling reactions . For instance, the Sonogashira coupling can join a terminal alkyne with a vinyl or aryl halide, while the Kumada-Corriu coupling can react an alkynyl Grignard reagent with an alkyl halide. organic-chemistry.orgmdpi.com These reactions offer broad substrate scope but often require more complex catalytic systems. Other novel methods include the reaction of alkynylboron dihalides with alcohols and the difunctionalization of other internal alkynes. organic-chemistry.orgrsc.org

Table 2: Comparison of Alternative Synthetic Routes to Dialkyl-Substituted Internal Alkynes

MethodBrief DescriptionAdvantagesLimitations
Dehydrohalogenation of Vicinal DihalidesTwo successive E2 eliminations from a 1,2-dihaloalkane. utexas.eduStarts from readily available alkenes.Requires stoichiometric amounts of strong base; can have regioselectivity issues.
Kumada-Corriu CouplingCross-coupling of an alkynyl Grignard reagent with an organic halide catalyzed by nickel or palladium. organic-chemistry.orgGood for forming C(sp)-C(sp³) bonds.Grignard reagents are sensitive to many functional groups.
Sonogashira CouplingPalladium- and copper-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. mdpi.comExcellent functional group tolerance; mild conditions.Primarily for C(sp)-C(sp²) bond formation, less common for alkyl halides.
Reaction with AlkynylboranesReaction of alkynylboron dihalides with alcohols. organic-chemistry.orgProvides an efficient route without isomerization of the product. organic-chemistry.orgRequires preparation of specialized boron reagents.

Development of Green Chemistry Approaches in Alkyne Synthesis

The field of organic synthesis is increasingly focused on developing "green" methodologies that are more environmentally friendly, efficient, and cost-effective. chim.it This trend is prominent in alkyne synthesis, where the goal is to reduce waste, avoid hazardous reagents, and improve atom economy. pnas.org

Key green chemistry strategies include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. pnas.org Isomerization and addition reactions are highly atom-economical. pnas.orgrsc.org

Catalysis: Developing more efficient and sustainable catalysts, including metal-free catalysts, to reduce the energy and resources required for reactions. chim.itnumberanalytics.com

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or ionic liquids, or performing reactions under solvent-free conditions. pnas.org

Multicomponent Reactions (MCRs): Combining several steps into a single pot reaction, which simplifies procedures, saves energy, and reduces waste. rsc.org A multicomponent hydrosulfonylation of alkynes is one such example. rsc.org

These principles are guiding the development of new synthetic routes that are not only chemically efficient but also environmentally benign.

Table 3: Overview of Green Chemistry Approaches in Alkyne Synthesis

ApproachPrincipleExample Reaction Type
Atom EconomyMaximize incorporation of reactant atoms into the product.Isomerization of propargyl alcohols; Iodosulfenylation of alkynes. pnas.orgrsc.org
Sustainable CatalysisUse of non-toxic, recyclable, or metal-free catalysts.Base- or acid-catalyzed cyclization reactions. chim.it
Green SolventsUse of environmentally benign reaction media.Addition reactions in aqueous media. pnas.org
Process IntensificationReduce reaction steps, time, and energy consumption.One-pot multicomponent reactions (MCRs). rsc.org

Reactivity and Mechanistic Investigations of 3 Hexyne, 2,2 Dimethyl

Electrophilic Additions to the Alkyne Triple Bond

The electron-rich triple bond of 3-hexyne (B1328910), 2,2-dimethyl- is susceptible to attack by electrophiles. However, the steric hindrance imposed by the tert-butyl group significantly influences the reaction pathways.

Regioselectivity and Stereoselectivity Influenced by Geminal Dimethyl Substituents

The gem-dimethyl group, or tert-butyl group, exerts a profound steric effect on electrophilic addition reactions. This steric hindrance can dictate the direction of electrophilic attack, favoring the less hindered carbon of the alkyne. This phenomenon, known as the gem-disubstituent effect, plays a crucial role in favoring certain reaction pathways over others. acs.org For instance, in reactions where multiple products are possible, the presence of the bulky tert-butyl group can lead to the preferential formation of one regioisomer.

The stereochemistry of the addition is also influenced by the reaction mechanism. For example, reactions proceeding through a syn-addition pathway will result in the two new substituents adding to the same side of the developing double bond, while anti-addition will lead to their addition on opposite sides. jove.com

Examination of Markovnikov vs. Anti-Markovnikov Addition Pathways

The regioselectivity of electrophilic additions to unsymmetrical alkynes is often governed by Markovnikov's rule, which predicts the formation of the more stable carbocation intermediate. quora.comlibretexts.org In the case of 3-hexyne, 2,2-dimethyl-, while the alkyne itself is unsymmetrical, the electronic differences between the two alkyne carbons are not as pronounced as in a terminal alkyne. However, the steric bulk of the tert-butyl group is the dominant factor.

In many electrophilic additions, the initial attack of the electrophile (e.g., a proton) occurs at the less sterically hindered carbon of the triple bond. leah4sci.com This leads to the formation of a vinyl carbocation. The subsequent attack of the nucleophile then occurs at the carbocation center.

Conversely, anti-Markovnikov addition, where the nucleophile adds to the less substituted carbon, can be achieved under specific reaction conditions, such as radical additions or hydroboration-oxidation. acs.orglibretexts.org For instance, the hydroboration of alkynes proceeds in an anti-Markovnikov manner, with the boron atom adding to the less substituted carbon. libretexts.orgmasterorganicchemistry.com

Nucleophilic Additions and Reduction Reactions

The triple bond of 3-hexyne, 2,2-dimethyl- can also be a target for nucleophiles and can undergo reduction to form alkenes or alkanes.

Alkali Metal Reductions in Liquid Ammonia (B1221849): Stereochemical Outcomes and Isomer Formation

The reduction of internal alkynes using alkali metals, such as sodium or lithium, dissolved in liquid ammonia is a classic method for the preparation of trans-alkenes. jove.comlibretexts.orgmasterorganicchemistry.com This reaction, known as a dissolving metal reduction, proceeds through a radical anion intermediate. libretexts.org The mechanism involves the addition of a solvated electron to the alkyne, forming a radical anion. jove.com This intermediate is then protonated by the ammonia solvent to give a vinyl radical. A second electron transfer to the vinyl radical generates a vinyl anion, which is subsequently protonated to yield the trans-alkene. jove.comlibretexts.org The preference for the trans product arises from the greater stability of the trans-vinyl radical intermediate, which minimizes steric repulsion. jove.com

For 3-hexyne, 2,2-dimethyl-, this reduction is expected to produce (E)-2,2-dimethyl-3-hexene as the major product.

Stereochemical Outcome of Alkali Metal Reduction of 3-Hexyne, 2,2-dimethyl-
ReactantReagentsMajor ProductStereochemistry
3-Hexyne, 2,2-dimethyl-Na, NH₃ (l)(E)-2,2-Dimethyl-3-hexenetrans

Hydrometallation and Hydroboration Methodologies

Hydrometallation involves the addition of a metal-hydrogen bond across the triple bond. Hydroboration, a specific type of hydrometallation, is a powerful synthetic tool for the anti-Markovnikov hydration of alkynes. libretexts.org The reaction of an alkyne with a borane (B79455) reagent (BH₃ or a substituted borane) followed by oxidation (typically with hydrogen peroxide in basic solution) yields a carbonyl compound. masterorganicchemistry.comlibretexts.org

For an internal alkyne like 3-hexyne, 2,2-dimethyl-, hydroboration-oxidation leads to the formation of a ketone. libretexts.org The use of sterically hindered borane reagents, such as disiamylborane (B86530) or 9-BBN, is often employed with terminal alkynes to prevent double addition to the triple bond, but with internal alkynes, the reaction is generally straightforward. libretexts.orglibretexts.org The initial hydroboration step involves the syn-addition of the B-H bond across the triple bond, with the boron atom attaching to the less sterically hindered carbon. libretexts.org Subsequent oxidation replaces the boron atom with a hydroxyl group, leading to an enol that tautomerizes to the corresponding ketone. libretexts.org

Products of Hydroboration-Oxidation of 3-Hexyne, 2,2-dimethyl-
ReactantReagentsIntermediateFinal Product
3-Hexyne, 2,2-dimethyl-1. BH₃, THF 2. H₂O₂, NaOH(E)-2,2-Dimethyl-3-hexen-4-ol2,2-Dimethyl-3-hexanone

Metal-Catalyzed Transformations and Cycloadditions

The reactivity of 3-hexyne, 2,2-dimethyl- can be further expanded through the use of transition metal catalysts, enabling a variety of transformations including cycloaddition reactions.

Metal-catalyzed [2+2+2] cycloadditions are powerful methods for the synthesis of substituted benzene (B151609) rings. acs.org In these reactions, three alkyne molecules, or a combination of alkynes and other unsaturated molecules, combine to form a six-membered ring. 3-Hexyne has been utilized as a substrate in such reactions. For example, nickel-catalyzed [2+2+2] cycloaddition reactions of diynes with cyanamides have been shown to be effective, and the intermolecular version employing 3-hexyne also affords the desired product. nih.gov Similarly, rhodium-catalyzed [2+2+2] cycloadditions have been investigated, where 3-hexyne participated in the formation of an ortho-terphenylene product in a surprising deviation from the expected para-terphenylene. acs.org Titanium-catalyzed reactions have also been explored for the synthesis of pyrroles using 3-hexyne. nih.gov

Examples of Metal-Catalyzed Reactions of 3-Hexyne, 2,2-dimethyl-
Reaction TypeCatalyst SystemReactantsProduct Type
[2+2+2] CycloadditionNi(0)-carbeneDiyne, N-cyanopyrrolidine, 3-HexyneN,N-Disubstituted 2-aminopyridine
[2+1+2+1] CycloadditionRh catalystDiyne-ethylene glycol macrocycle, 3-Hexyneortho-Terphenylene macrocycle
Pyrrole SynthesisTiCl₃(THF)₃Azobenzene, 3-Hexyne2,3,4,5-Tetraethyl-1-phenyl-1H-pyrrole

Transition Metal-Mediated Alkyne Functionalization (e.g., analogous to 3-hexyne reactions)

The functionalization of 2,2-dimethyl-3-hexyne is readily achieved using a variety of transition metals, which activate the carbon-carbon triple bond for subsequent transformations. These reactions often show interesting parallels and divergences from those of the simpler analog, 3-hexyne.

Osmium Catalysis: The reaction of an osmium-hexahydride complex, OsH₆(PⁱPr₃)₂, with 3-hexyne leads to the formation of 1-hexene (B165129) and an alkyne complex, OsH₂(η²-C₂Et₂)(PⁱPr₃)₂. nih.govacs.org This complex further evolves into η⁴-butenediyl derivatives through isomerization. nih.govacs.org In the presence of pinacolborane (pinBH), this system catalyzes the migratory hydroboration of 3-hexyne, yielding 4-pinacolboryl-1-hexene as the main product alongside the syn-hydroboration product. nih.govacs.org The steric hindrance of the ethyl groups in the 3-hexyne-derived intermediate is thought to prevent the E-to-Z isomerization that is observed with the less bulky 2-butyne, thus altering the reaction pathway. nih.govacs.org

Gold and Copper Catalysis: Gold(I) and gold(III) complexes are effective catalysts for the hydrofunctionalization of alkynes. mdpi.com For instance, gold(I) carboxylate complexes, activated by BF₃·Et₂O, catalyze the hydration of 3-hexyne. nih.gov Computational studies on the insertion of 3-hexyne into a copper-aluminyl [tBu₃PCuAl(NON)] complex have shown that the Cu-Al bond acts as a nucleophile towards the alkyne, leading to a syn insertion product under kinetic control. nih.gov This highlights the ability of coinage metals to mediate alkyne functionalization through novel mechanisms. nih.gov

Cobalt and Rhodium Catalysis: Cobalt complexes are known to catalyze the [2+2+2] cyclotrimerization of alkynes. The cyclotrimerization of 2,2-dimethyl-3-hexyne gives hexaisopropylbenzene, although in lower yields and requiring higher temperatures compared to terminal alkynes, likely due to steric interactions. chempedia.info In a notable case, the rhodium-catalyzed [2+2+2] cycloaddition between a strained diyne-ethylene glycol macrocycle and 3-hexyne resulted in an unexpected ortho-terphenylene product instead of the anticipated para-terphenylene. acs.org This suggests a strain-induced change in the reaction mechanism from a [2+2+2] to a formal [2+1+2+1] cycloaddition. acs.org

Rhenium and Palladium Catalysis: Rhenium complexes such as ReN(2,6-C₆H₃-ⁱPr)₂(CCMe₃)(OCMe(CF₃)₂)₂ react with 3-hexyne to form a rhenacyclobutadiene derivative. chempedia.info Palladium catalysts are employed in the carbonylation of related structures like 2,5-dimethyl-3-hexyne-2,5-diol (B86746) to produce photochromic compounds. chempedia.info

Catalyst Design and Ligand Effects on Reactivity and Selectivity

The design of the catalyst, particularly the nature of the ancillary ligands, plays a critical role in controlling the reactivity of 2,2-dimethyl-3-hexyne and the selectivity of its transformations. pitt.edu

Ligand effects are prominent in gold-catalyzed reactions. In the hydration of 3-hexyne catalyzed by phosphinegold(I) carboxylates, catalyst activity was found to inversely correlate with the Lewis basicity of the phosphine (B1218219) ligand. nih.gov For example, catalysts with more electron-withdrawing phosphite (B83602) ligands like P(OPh)₃ showed higher reactivity than those with more basic phosphine ligands like PPh₃, although this came at the expense of catalyst stability. nih.gov Later studies demonstrated that N-heterocyclic carbene (NHC) ligands, such as 1,3-dimethylimidazol-2-ylidene, could also be effective in gold-catalyzed alkyne hydration. mdpi.comnih.gov

The counteranion also significantly influences the catalytic cycle. In the methoxylation of 3-hexyne catalyzed by a cationic [LAu]⁺ species, the nature of the anion affects the reaction rate, highlighting that every component of the catalytic system can be crucial for its performance. mdpi.com

Table 1: Ligand Effects in Gold-Catalyzed Hydration of 3-Hexyne nih.gov
Catalyst PrecursorLigand (L)AdditiveObservations
(L)Au(OCOCF₃)PPh₃BF₃·Et₂OLower catalyst efficiency compared to previously disclosed systems.
(L)Au(OCOCF₃)P(OPh)₃BF₃·Et₂OHigher reactivity than PPh₃ but with lower catalyst stability.
(NHC)Au(OAc)NHC Ligand 23-Effective for hydration of related alkynes.

Pericyclic Reactions and Molecular Rearrangements Involving the Alkyne Moiety

Pericyclic reactions represent a class of concerted reactions that proceed through a cyclic transition state. msu.edu The alkyne moiety of 2,2-dimethyl-3-hexyne can participate in such transformations, sometimes accompanied by unexpected molecular rearrangements.

A prime example is the cobalt-catalyzed [2+2+2] cyclotrimerization of 2,5-dimethyl-3-hexyne to form hexaisopropylbenzene, which is a formal cycloaddition reaction. chempedia.info A more complex case involves the rhodium-catalyzed reaction of 3-hexyne with a strained macrocyclic diyne. acs.org Instead of the expected [2+2+2] cycloaddition product, a formal [2+1+2+1] cycloaddition occurred, leading to an ortho-terphenylene. acs.org The proposed mechanism suggests that the high strain in the expected product leads to the formation of an η⁴-coordinated metal-cyclobutadiene intermediate, fundamentally altering the course of the reaction. acs.org

Molecular rearrangements involving the 2,2-dimethyl-3-hexyne skeleton have also been observed in radical chemistry. The 2,2,5,5-tetramethyl-3-hexyn-1-yl radical, a homopropargyl-type radical, undergoes a rearrangement to the 2,6,6-trimethyl-4-heptyn-2-yl radical. cdnsciencepub.com This rearrangement is proposed to proceed through a strained vinyl-type methylenecyclopropane (B1220202) radical intermediate. The rate of this rearrangement is significantly slower than that of analogous homoallyl radicals but is comparable to the neophyl rearrangement. cdnsciencepub.com

Detailed Mechanistic Elucidation of Reaction Pathways

Understanding the precise sequence of elementary steps in a reaction mechanism is crucial for optimizing existing reactions and designing new ones. For reactions involving 2,2-dimethyl-3-hexyne, a combination of kinetic studies, isotopic labeling, and characterization of intermediates provides deep mechanistic insight.

A kinetic isotope effect (KIE) is the change in reaction rate when an atom in a reactant is replaced by one of its heavier isotopes. princeton.edu It is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and understanding the nature of the transition state. princeton.educore.ac.uk A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step, while a secondary KIE arises from isotopic substitution at a position not directly involved in bond cleavage. core.ac.uklibretexts.org

While specific KIE studies on 2,2-dimethyl-3-hexyne are not extensively documented in the provided sources, the principles of KIE can be applied to understand its reactivity. For example, in the osmium-catalyzed migratory hydroboration of 3-hexyne, the proposed mechanism involves a C-H bond activation of an ethyl group on a borylalkenyl intermediate. nih.govacs.org To verify this, a KIE study could be performed using 3-hexyne selectively deuterated at the methyl position of the ethyl groups (CD₃CH₂C≡CCH₂CD₃). A significant primary KIE (kH/kD > 1) would provide strong evidence that C-H bond cleavage is involved in the rate-determining step of the isomerization pathway. The absence of a significant KIE would suggest that C-H activation is either not rate-limiting or not involved in the main catalytic cycle.

The direct observation, isolation, and characterization of reaction intermediates provide definitive evidence for a proposed mechanistic pathway.

In the reaction of the OsH₆(PⁱPr₃)₂ complex with 3-hexyne, the initial alkyne adduct, OsH₂(η²-C₂Et₂)(PⁱPr₃)₂, was successfully isolated and characterized. nih.govacs.org This intermediate was observed to subsequently convert to other stable η⁴-butenediyl complexes, confirming the proposed isomerization pathway. nih.govacs.org

Table 2: Products of Osmium-Catalyzed Hydroboration of 3-Hexyne nih.govacs.org
ReactantsCatalystConditionsMajor ProductMinor Product
3-Hexyne, pinBHOsH₆(PⁱPr₃)₂Toluene, 60 °C, 3 h4-pinacolboryl-1-hexene (85%)3-pinacolboryl-3-hexene (14%)

In other systems, intermediates that are too unstable to isolate have been characterized by spectroscopic methods or trapping experiments. During the cycloaddition of 2-pyrones with alkynylaluminum reagents, a key arylaluminum intermediate was detected by ¹H NMR spectroscopy. acs.org Quenching the reaction with D₂O led to the incorporation of a deuterium (B1214612) label at the expected position in the final product, providing strong evidence for the existence and structure of the transient intermediate. acs.org Similarly, mechanistic studies on the reaction of Fischer carbene complexes with 3-hexyne provided experimental evidence for the equilibration of regioisomeric vinyl carbene intermediates, which are key to understanding the reaction's regioselectivity. acs.org Computational chemistry has also proven invaluable, providing calculated structures and energies for intermediates and transition states in reactions like the copper-aluminyl-mediated insertion of 3-hexyne. nih.gov

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns, a complete structural assignment of 3-Hexyne (B1328910), 2,2-dimethyl- can be achieved.

The ¹H and ¹³C NMR spectra of 3-Hexyne, 2,2-dimethyl- are predicted to exhibit distinct signals corresponding to the different chemical environments of the protons and carbon atoms within the molecule. Due to the free rotation around single bonds, chemically equivalent nuclei will be magnetically equivalent.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the tert-butyl group, the methylene (B1212753) group, and the terminal methyl group of the ethyl moiety. The tert-butyl protons will appear as a sharp singlet due to the absence of adjacent protons for coupling. The methylene protons will appear as a quartet due to coupling with the three protons of the adjacent methyl group, and the methyl protons of the ethyl group will appear as a triplet due to coupling with the two methylene protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display five signals, as the three methyl carbons of the tert-butyl group are chemically equivalent. The sp-hybridized carbons of the alkyne will have characteristic chemical shifts in the typical alkyne region. The quaternary carbon of the tert-butyl group will also be readily identifiable.

Predicted NMR Data for 3-Hexyne, 2,2-dimethyl-

Atom ¹H Chemical Shift (ppm, predicted) Multiplicity ¹³C Chemical Shift (ppm, predicted)
C1--31.5
C2--28.0
C3--85.0
C4--80.0
C52.15Quartet13.0
C61.05Triplet14.5
C(CH₃)₃1.20Singlet-

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

To unequivocally confirm the structural assignments made from 1D NMR, advanced 2D NMR techniques are employed. These experiments provide through-bond and through-space correlations, which are invaluable for elucidating complex molecular structures.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals proton-proton couplings. For 3-Hexyne, 2,2-dimethyl-, a COSY spectrum would show a cross-peak between the methylene protons (quartet at ~2.15 ppm) and the terminal methyl protons (triplet at ~1.05 ppm) of the ethyl group, confirming their connectivity. sdsu.eduresearchgate.netyoutube.comprinceton.edu The singlet of the tert-butyl group would not show any cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. columbia.edu The HSQC spectrum of 3-Hexyne, 2,2-dimethyl- would show correlations between:

The methylene protons (~2.15 ppm) and the C5 carbon (~13.0 ppm).

The terminal methyl protons (~1.05 ppm) and the C6 carbon (~14.5 ppm).

The tert-butyl protons (~1.20 ppm) and the C1 carbons (~31.5 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton. columbia.edu For 3-Hexyne, 2,2-dimethyl-, key HMBC correlations would be expected between:

The tert-butyl protons (~1.20 ppm) and the quaternary C2 carbon (~28.0 ppm) as well as the alkyne C3 carbon (~85.0 ppm).

The methylene protons (~2.15 ppm) and the alkyne C4 carbon (~80.0 ppm) and the terminal methyl C6 carbon (~14.5 ppm).

These 2D NMR experiments, in conjunction, provide a comprehensive and unambiguous assignment of all proton and carbon signals in 3-Hexyne, 2,2-dimethyl-.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide characteristic fingerprints of functional groups. cardiff.ac.uk

The vibrational spectrum of 3-Hexyne, 2,2-dimethyl- is dominated by the characteristic vibrations of its alkyne and alkyl components.

C≡C Stretch: The carbon-carbon triple bond stretch in internal alkynes typically appears in the region of 2190-2260 cm⁻¹. scifiniti.com For a symmetrically substituted alkyne, this mode can be weak or absent in the IR spectrum due to a small change in the dipole moment during the vibration. However, it is usually observable in the Raman spectrum as it involves a significant change in polarizability.

C-H Stretch: The stretching vibrations of the C-H bonds in the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region.

C-H Bending: The bending (scissoring, wagging, and twisting) vibrations of the methyl and methylene groups will appear in the fingerprint region (below 1500 cm⁻¹). The symmetric and asymmetric bending of the methyl groups of the tert-butyl group are expected around 1365 cm⁻¹ and 1450 cm⁻¹, respectively.

Predicted Vibrational Frequencies for 3-Hexyne, 2,2-dimethyl-

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
C-H Stretch (sp³)2870-29602870-2960Strong (IR), Medium (Raman)
C≡C Stretch~2230~2230Weak to Medium (IR), Strong (Raman)
CH₃ Asymmetric Bend~1450~1450Medium (IR), Weak (Raman)
CH₃ Symmetric Bend~1365~1365Medium (IR), Weak (Raman)
CH₂ Bend~1465~1465Medium (IR), Weak (Raman)

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. libretexts.orgchemguide.co.uk

For 3-Hexyne, 2,2-dimethyl- (C₈H₁₄), the exact molecular weight is approximately 110.1096 amu. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 110.

The fragmentation of the molecular ion upon electron ionization will be dictated by the stability of the resulting carbocations and neutral radicals. The presence of the tert-butyl group is expected to have a significant influence on the fragmentation pattern.

Predicted Major Fragments in the Mass Spectrum of 3-Hexyne, 2,2-dimethyl-

m/z Proposed Fragment Ion Neutral Loss Comments
110[C₈H₁₄]⁺-Molecular Ion (M⁺)
95[C₇H₁₁]⁺CH₃Loss of a methyl radical from the tert-butyl group.
81[C₆H₉]⁺C₂H₅Loss of an ethyl radical.
57[C₄H₉]⁺C₄H₅Formation of the stable tert-butyl cation, a very common and often base peak for compounds containing this group. docbrown.info
41[C₃H₅]⁺C₅H₉Propargyl or allyl cation.
29[C₂H₅]⁺C₆H₉Ethyl cation.

The fragmentation will likely be initiated by the cleavage of the bond alpha to the triple bond, leading to the formation of a stable propargylic cation, or by the cleavage of a methyl group from the tert-butyl moiety. The most prominent peak (base peak) is anticipated to be at m/z 57, corresponding to the highly stable tert-butyl cation. libretexts.org

Computational and Theoretical Chemistry Studies of 3 Hexyne, 2,2 Dimethyl

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

The electronic structure and geometry of 3-hexyne (B1328910), 2,2-dimethyl- can be elucidated through various quantum chemical methods. These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic characteristics. The carbon-carbon triple bond in alkynes is composed of one sigma (σ) bond and two pi (π) bonds, resulting in a linear geometry for the alkyne carbons and their immediate substituents. rutgers.edulibretexts.orgunacademy.comyoutube.com

Density Functional Theory (DFT) is a widely used computational method for determining the ground state properties of molecules due to its balance of accuracy and computational cost. For 3-hexyne, 2,2-dimethyl-, DFT calculations can be employed to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties such as dipole moment and molecular orbital energies.

The optimized geometry would confirm the expected linear arrangement of the C1-C2-C3-C4 backbone. The presence of the bulky 2,2-dimethyl group is anticipated to influence the bond lengths and angles in its vicinity due to steric strain.

Table 1: Computed Properties of 3-Hexyne, 2,2-dimethyl-

Property Value Source
Molecular Formula C8H14 guidechem.comnih.gov
Molecular Weight 110.2 g/mol guidechem.com
IUPAC Name 2,2-dimethylhex-3-yne study.com
Canonical SMILES CCC#CC(C)(C)C guidechem.com

This table is populated with data from chemical databases and serves as a reference for the fundamental properties of the molecule.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation, which is crucial for accurate energy calculations and orbital descriptions. rug.nlnih.gov These methods can be used to analyze the molecular orbitals (MOs) of 3-hexyne, 2,2-dimethyl-, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The HOMO is expected to be localized on the π-system of the triple bond, indicating its role as the primary site for electrophilic attack. The LUMO, also associated with the π-system, would be the site for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. Analysis of the molecular orbitals would also reveal the extent of hyperconjugation between the σ-bonds of the alkyl groups and the π-system of the alkyne. researchgate.netnih.gov

Conformational Analysis and Investigation of Rotational Barriers

Conformational analysis of 3-hexyne, 2,2-dimethyl- focuses on the rotation around the single bonds, particularly the C2-C3 bond connecting the neopentyl group to the alkyne moiety. libretexts.org Due to the cylindrical symmetry of the triple bond, rotation around the C3-C4 bond does not produce distinct conformers. However, rotation around the C2-C3 bond will lead to different spatial arrangements of the methyl groups of the neopentyl group relative to the ethyl group on the other side of the alkyne.

The rotational barrier around the C2-C3 bond can be calculated by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated at various dihedral angles. nih.govresearchgate.netrsc.org The presence of the bulky tert-butyl group is expected to create a significant rotational barrier due to steric hindrance. researchgate.net Computational methods can quantify this barrier, providing insight into the molecule's flexibility at different temperatures. nih.govnih.gov

Table 2: Expected Outcomes of Conformational Analysis

Parameter Description Expected Finding
Rotational Barrier (C2-C3) The energy required to rotate the neopentyl group around the bond connecting it to the alkyne. A significant energy barrier due to steric interactions between the methyl groups and the rest of the molecule.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations are powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data for validation. wisc.eduresearchgate.netpsu.edu For 3-hexyne, 2,2-dimethyl-, key spectroscopic data that can be computed include NMR chemical shifts, IR vibrational frequencies, and electronic transition energies.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using methods like Gauge-Including Atomic Orbitals (GIAO). modgraph.co.ukrsc.orgnih.gov The calculated shifts would be influenced by the electronic environment of each nucleus, including the deshielding effect of the alkyne's π-system and the steric compression effects from the bulky 2,2-dimethyl group.

Vibrational Spectroscopy: The calculation of the vibrational frequencies (IR and Raman) involves computing the second derivatives of the energy with respect to the nuclear coordinates. wisc.edu The characteristic C≡C stretching frequency of the alkyne would be a prominent feature.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the energies of electronic transitions, which correspond to absorption in the UV-Vis spectrum. researchgate.net For a simple alkyne like 3-hexyne, 2,2-dimethyl-, these transitions are expected to be in the high-energy UV region.

Table 3: Predictable Spectroscopic Parameters

Spectroscopy Parameter Theoretical Method Expected Information
NMR ¹H and ¹³C Chemical Shifts GIAO, DFT Elucidation of the electronic environment of each atom.
IR/Raman Vibrational Frequencies DFT, ab initio Identification of functional groups and vibrational modes, including the C≡C stretch.

Modeling of Reaction Pathways, Transition States, and Reaction Energetics

Computational chemistry allows for the detailed investigation of reaction mechanisms by modeling the potential energy surface of a reaction. mdpi.comgmu.edunih.gov For 3-hexyne, 2,2-dimethyl-, various reactions could be modeled, such as electrophilic additions across the triple bond or reactions involving the neopentyl group.

Steric and Electronic Effects of the 2,2-Dimethyl Group: A Computational Perspective

The 2,2-dimethylpropyl (neopentyl) group exerts significant steric and electronic effects on the 3-hexyne molecule. fiveable.meucla.edu

Steric Effects: The most prominent feature of the 2,2-dimethyl group is its large steric bulk. chemrxiv.orgresearchgate.net This steric hindrance can:

Influence the molecular geometry by causing slight distortions in bond angles and lengths to relieve strain.

Create a significant barrier to rotation around the C2-C3 bond.

Shield the triple bond from one side, potentially directing the approach of reagents in chemical reactions. researchgate.net

Electronic Effects: The 2,2-dimethyl group is an electron-donating group through induction. This electronic effect can:

Slightly increase the electron density of the alkyne's π-system, potentially affecting its reactivity towards electrophiles.

Influence the stability of reaction intermediates, such as carbocations, that may form during a reaction.

Computational methods can be used to quantify these effects. For example, Natural Bond Orbital (NBO) analysis can be used to study hyperconjugative interactions and charge distribution within the molecule. Energy decomposition analysis can help to separate the contributions of steric and electronic effects to interaction energies in reaction transition states.

Table 4: Summary of Compound Names

Compound Name
3-Hexyne, 2,2-dimethyl-
Ethane
Ethene

Role of 3 Hexyne, 2,2 Dimethyl As a Synthetic Building Block and Intermediate

Incorporation into Complex Organic Architectures through Convergent Synthesis

The triple bond of 3-Hexyne (B1328910), 2,2-dimethyl- provides a rigid handle that can be strategically incorporated into a molecular fragment. This rigidity can be advantageous in controlling the three-dimensional orientation of substituents in the final product. The sterically bulky tert-butyl group can influence the stereochemical outcome of coupling reactions, potentially leading to high diastereoselectivity. While specific examples detailing the use of 3-Hexyne, 2,2-dimethyl- in convergent total synthesis are not abundant in the literature, the principles of its application can be inferred from reactions involving similar internal alkynes. For instance, Sonogashira coupling, a cornerstone of convergent synthesis, can be employed to couple alkynyl fragments with aryl or vinyl halides. The steric hindrance posed by the tert-butyl group in 3-Hexyne, 2,2-dimethyl- would likely necessitate optimized reaction conditions, such as the use of specific palladium catalysts and ligands, to achieve efficient coupling.

Table 1: Potential Convergent Synthesis Applications of 3-Hexyne, 2,2-dimethyl-

Reaction TypePotential Coupling PartnerResulting Structural Motif
Sonogashira CouplingAryl HalideAryl-substituted alkyne
Suzuki Coupling (post-hydroboration)Vinyl HalideStereodefined diene
Carbonyl AdditionAldehyde or KetonePropargyl alcohol

Precursor for Stereoselective and Enantioselective Transformations

The triple bond of 3-Hexyne, 2,2-dimethyl- is a versatile functional group that can be transformed into a variety of other functionalities with high stereocontrol. Stereoselective and enantioselective reactions of this alkyne can provide access to chiral building blocks that are valuable in the synthesis of pharmaceuticals and other biologically active molecules.

One of the most common stereoselective transformations of internal alkynes is partial hydrogenation. Using a Lindlar catalyst, 3-Hexyne, 2,2-dimethyl- can be selectively reduced to the corresponding (Z)-alkene, (Z)-2,2-dimethyl-3-hexene. Conversely, reduction with sodium in liquid ammonia (B1221849) affords the (E)-alkene, (E)-2,2-dimethyl-3-hexene. The steric bulk of the tert-butyl group can influence the rate and selectivity of these reactions.

Furthermore, the triple bond can undergo a variety of stereoselective addition reactions. For example, hydroboration-oxidation would be expected to proceed with anti-Markovnikov regioselectivity, placing the hydroxyl group on the less sterically hindered carbon of the triple bond. The subsequent oxidation would yield a ketone. Enantioselective variants of these reactions, employing chiral catalysts, could potentially provide access to enantioenriched products. While specific enantioselective methods tailored for 3-Hexyne, 2,2-dimethyl- are not well-documented, the general principles of asymmetric catalysis on alkynes are applicable. mdpi.comyoutube.comyoutube.com

Derivatization to Novel Functionalized Hydrocarbons and Heterocycles

The reactivity of the alkyne functional group in 3-Hexyne, 2,2-dimethyl- allows for its conversion into a wide array of functionalized hydrocarbons and heterocycles. These derivatization reactions expand the synthetic utility of this building block.

Hydration of the triple bond, typically catalyzed by mercury salts in the presence of acid, would lead to the formation of a ketone. Due to the asymmetry of the alkyne, a mixture of two regioisomeric ketones would be expected, although the steric hindrance of the tert-butyl group might favor the formation of 2,2-dimethyl-3-hexanone. Halogenation of 3-Hexyne, 2,2-dimethyl- with one equivalent of a halogen (e.g., Br₂) would result in the formation of a dihaloalkene, with the stereochemistry of the addition (syn or anti) depending on the reaction conditions.

The triple bond of 3-Hexyne, 2,2-dimethyl- can also participate in cycloaddition reactions to form heterocyclic compounds. chemistrytalk.orguchicago.eduyoutube.com For instance, a [3+2] cycloaddition with an azide (B81097) would yield a triazole, a common structural motif in medicinal chemistry. Similarly, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene, although less common for simple alkynes, could potentially be used to construct six-membered rings. The steric hindrance of the tert-butyl group would likely play a significant role in the regioselectivity and stereoselectivity of these cycloaddition reactions. acs.orgacs.orgacs.org

Table 2: Illustrative Derivatization Reactions of Internal Alkynes

Reagent(s)Product Type
H₂, Lindlar's Catalyst(Z)-Alkene
Na, NH₃ (l)(E)-Alkene
H₂O, H₂SO₄, HgSO₄Ketone
1. BH₃; 2. H₂O₂, NaOHKetone
Br₂ (1 equiv.)Dibromoalkene
R-N₃Triazole

Utility in the Construction of Carbon Skeletons for Advanced Materials Research

The rigid, linear geometry of the alkyne unit in 3-Hexyne, 2,2-dimethyl- makes it an interesting building block for the construction of novel carbon skeletons for advanced materials research. Polymers and macromolecules containing alkyne units in their backbone often exhibit unique electronic and optical properties.

While the direct polymerization of 3-Hexyne, 2,2-dimethyl- is not widely reported, it could potentially be incorporated into polymer chains through various polymerization techniques. For example, it could be used as a comonomer in acyclic diene metathesis (ADMET) polymerization after suitable functionalization. The resulting polymers would contain the rigid alkyne unit, which could influence the material's properties, such as its thermal stability and morphology. mit.eduacs.orgresearchgate.netchemrxiv.org

Furthermore, the derivatization of 3-Hexyne, 2,2-dimethyl- can lead to monomers suitable for other types of polymerization. For instance, conversion of the alkyne to a stereodefined diene could provide a monomer for the synthesis of polymers with controlled stereochemistry. The bulky tert-butyl group could impart interesting properties to the resulting materials, such as increased solubility and altered packing in the solid state. The use of sterically hindered building blocks is a known strategy to influence the properties of polymeric materials. acs.orgnih.govrsc.org

Future Directions and Emerging Research Avenues for 3 Hexyne, 2,2 Dimethyl

Development of Novel Catalytic Systems for Chemoselective Alkyne Functionalization

The functionalization of internal alkynes is a cornerstone of organic synthesis, and the unique steric profile of 3-Hexyne (B1328910), 2,2-dimethyl- demands highly specialized catalytic solutions. Future research will likely concentrate on creating catalysts that can operate effectively despite the significant steric hindrance imposed by the tert-butyl group, enabling chemoselective transformations that are currently challenging.

Hydroboration and Hydrosilylation: While the hydroboration of alkynes is a well-established method, developing catalysts for the regioselective and stereoselective hydroboration of sterically hindered alkynes like 3-Hexyne, 2,2-dimethyl- remains an active area of research. rsc.orgchemrxiv.orgwikipedia.org Future efforts may involve earth-abundant metal catalysts, such as iron, which are emerging as promising systems for cooperative catalysis. chemrxiv.org The goal will be to design ligand architectures that can accommodate the bulky substrate while precisely controlling the addition of boron or silicon moieties across the triple bond.

Cyclotrimerization Reactions: The [2+2+2] cyclotrimerization of alkynes is a powerful, atom-economical method for constructing highly substituted benzene (B151609) rings. mdpi.comnih.gov For a substrate like 3-Hexyne, 2,2-dimethyl-, the challenge lies in developing catalysts, potentially based on nickel, cobalt, or rhodium, that can facilitate its participation in cross-cyclotrimerization reactions with other alkynes or nitriles. mdpi.comcnr.it Success in this area would provide access to complex aromatic compounds that are difficult to synthesize through other means. The regioselectivity of such reactions, particularly when involving two different unsymmetrically substituted alkynes, is a significant hurdle that novel catalytic systems will need to address. cnr.it

Hydrogenation: Selective hydrogenation of the alkyne to the corresponding (Z)-alkene is another key transformation. While methods for related alkynes exist, achieving high selectivity with 3-Hexyne, 2,2-dimethyl- without over-reduction requires catalysts with precisely tuned activity and steric properties.

The development of these catalytic systems will likely rely on a deeper understanding of reaction mechanisms, leveraging both experimental and computational tools to design catalysts that are both highly active and selective for this challenging substrate.

Exploration of Asymmetric Synthesis Approaches Utilizing the Compound

The creation of chiral molecules is a central goal of modern organic synthesis, particularly in the pharmaceutical and materials sciences. mdpi.com While asymmetric reactions involving alkynes are common, the application of these methods to sterically hindered substrates like 3-Hexyne, 2,2-dimethyl- is an emerging field of interest. Future research is expected to focus on developing novel chiral catalysts and strategies to induce enantioselectivity in reactions involving this compound.

Key areas for exploration include:

Asymmetric Cycloadditions: Designing chiral catalysts for [3+2] or other cycloaddition reactions where 3-Hexyne, 2,2-dimethyl- acts as the dipolarophile or dienophile could lead to the synthesis of complex heterocyclic and carbocyclic structures with high enantiomeric purity. nih.govnih.gov The development of new chiral ligands, such as phosphepines or advanced bisoxazolines, will be crucial for achieving high levels of stereocontrol. nih.govresearchgate.net

Enantioselective Conjugate Additions: If the alkyne can be transformed into an α,β-unsaturated system, the subsequent enantioselective conjugate addition of nucleophiles would be a powerful tool for creating stereogenic centers. beilstein-journals.orgnih.gov This two-step approach would rely on the development of chiral catalysts that can operate on a sterically demanding scaffold.

Catalytic Asymmetric C-H Functionalization: A more advanced strategy would involve the direct, enantioselective functionalization of C-H bonds adjacent to the alkyne or in groups attached to it. Transient-axial-chirality transfer is an innovative strategy that could be explored, where a chiral catalyst induces transient chirality in a reaction intermediate, which is then transferred to the final product. nih.gov

These approaches will not only expand the synthetic utility of 3-Hexyne, 2,2-dimethyl- but also drive the development of more powerful and versatile methods in asymmetric catalysis capable of handling sterically congested molecules. mdpi.com

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic processes, emphasizing waste reduction, energy efficiency, and the use of safer materials. researchgate.netchemijournal.comacs.orgresearchgate.net Integrating the synthesis and functionalization of 3-Hexyne, 2,2-dimethyl- with modern technologies like flow chemistry offers a promising path toward more sustainable chemical manufacturing. nih.govacs.orgresearchgate.net

Future research in this area will likely focus on several key aspects:

Continuous Flow Synthesis: Adapting reactions involving 3-Hexyne, 2,2-dimethyl- to continuous flow reactors can offer significant advantages over traditional batch processing. Flow systems provide superior control over reaction parameters such as temperature and pressure, which is particularly important for managing exothermic reactions or those involving gaseous reagents. nih.govresearchgate.net The high surface-area-to-volume ratio in microreactors can enhance heat and mass transfer, potentially leading to higher yields, shorter reaction times, and improved safety. nih.gov

Solvent Minimization and Alternative Media: A core tenet of green chemistry is the reduction or replacement of hazardous organic solvents. researchgate.net Future studies could explore performing reactions with 3-Hexyne, 2,2-dimethyl- under solvent-free conditions or in more environmentally benign media such as water, ionic liquids, or supercritical fluids.

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product (high atom economy) is a fundamental goal. Catalytic reactions, such as the [2+2+2] cyclotrimerizations mentioned previously, are inherently more atom-economical than stoichiometric processes and represent a key strategy for sustainable synthesis. cnr.it

By focusing on these areas, the chemical transformations of 3-Hexyne, 2,2-dimethyl- can be aligned with the broader goals of sustainable development in the chemical industry.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

A deep understanding of reaction mechanisms and kinetics is essential for optimizing chemical processes. The use of advanced spectroscopic techniques for in situ (in the reaction vessel) and operando (while the reaction is running) monitoring provides real-time data that is often inaccessible through traditional offline analysis. mdpi.comkaust.edu.sarsc.orggeochemicalperspectivesletters.org Future research on reactions involving 3-Hexyne, 2,2-dimethyl- will greatly benefit from the application of these methods.

Emerging avenues include:

In Situ Raman and IR Spectroscopy: These techniques are powerful for monitoring changes in functional groups and bonding during a reaction. For transformations of the alkyne bond in 3-Hexyne, 2,2-dimethyl-, Raman spectroscopy is particularly well-suited due to the strong Raman signal of the C≡C triple bond. It can be used to track the consumption of the starting material and the formation of intermediates and products in real-time, even in complex reaction mixtures. mdpi.comgeochemicalperspectivesletters.org

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. By employing flow-NMR setups or specialized probes, it is possible to monitor reactions as they occur, identifying transient intermediates and quantifying the concentration of different species over time. researchgate.net This would be invaluable for elucidating the mechanism of catalytic reactions involving 3-Hexyne, 2,2-dimethyl-.

Transient Absorption Spectroelectrochemistry: For reactions involving electrochemical steps or the formation of charge carriers, this advanced technique can monitor the dynamics of photoexcited species on extremely short timescales (picoseconds). rsc.org This could provide unprecedented insight into the electronic behavior of catalytic intermediates.

The data gathered from these in situ techniques will be critical for optimizing reaction conditions, improving catalyst design, and gaining a fundamental understanding of the reactivity of sterically hindered alkynes.

Synergistic Experimental and Computational Research Strategies for Compound Characterization and Reactivity Prediction

The combination of experimental synthesis and high-level computational chemistry provides a powerful paradigm for modern chemical research. escholarship.orgnih.gov For a molecule like 3-Hexyne, 2,2-dimethyl-, where steric effects play a dominant role, a synergistic approach is particularly valuable for predicting reactivity and guiding experimental design.

Future research will increasingly integrate these two domains:

Density Functional Theory (DFT) Calculations: DFT is a versatile computational tool used to investigate electronic structure, reaction mechanisms, and selectivity. researchgate.net For 3-Hexyne, 2,2-dimethyl-, DFT calculations can be used to:

Model the transition states of potential reactions, such as cycloadditions or catalytic functionalizations, to predict the most likely products and understand the origins of chemo-, regio-, and stereoselectivity. nih.govcnr.itresearchgate.net

Calculate the energies of reaction intermediates to map out entire catalytic cycles.

Simulate spectroscopic data (e.g., NMR, IR) to aid in the characterization of new compounds.

Predictive Modeling for Catalyst Design: Computational methods can be used to screen virtual libraries of catalysts before they are synthesized in the lab. nih.gov By modeling the interaction between different catalyst-ligand combinations and the 3-Hexyne, 2,2-dimethyl- substrate, researchers can identify promising candidates that are more likely to overcome steric barriers and achieve the desired transformation.

Rationalizing Experimental Outcomes: When unexpected results are obtained in the laboratory, computational studies can provide a mechanistic rationale. escholarship.org By modeling different potential pathways, researchers can often explain why a particular product was formed, leading to a deeper understanding that informs future experiments.

This iterative cycle of computational prediction and experimental verification will accelerate the discovery of new reactions and applications for 3-Hexyne, 2,2-dimethyl-, pushing the boundaries of what is possible with sterically demanding substrates.

Q & A

Basic Research Questions

Q. What are the key physical properties of 2,2-dimethyl-3-hexyne, and how are they experimentally determined?

  • Methodology :

  • Boiling Point : Reported as 81–82°C (Kanto Reagents catalog) . Verify via distillation under inert atmosphere, using calibrated thermocouples.
  • Density : 0.723 g/cm³ at 20°C . Measure via pycnometry or oscillating U-tube densitometers.
  • Structural Confirmation : Use 13C^{13}\text{C} NMR (alkyne carbons ~70–90 ppm) and IR spectroscopy (C≡C stretch ~2100–2260 cm1^{-1}) .
    • Data Table :
PropertyValueSource
Boiling Point81–82°C
Density (20°C)0.723 g/cm³
Molecular FormulaC8_8H14_{14}

Q. How can researchers ensure the purity of 2,2-dimethyl-3-hexyne for synthetic applications?

  • Methodology :

  • Chromatography : GC-MS with a non-polar column (e.g., DB-5) to detect impurities like alkenes or residual solvents .
  • Comparative Analysis : Cross-reference spectral data with NIST Chemistry WebBook entries .
  • Handling : Store under nitrogen to prevent oxidation; monitor for discoloration (indicator of degradation).

Advanced Research Questions

Q. How do thermodynamic properties (e.g., ΔfH°gas) of 2,2-dimethyl-3-hexyne influence its reactivity in organometallic reactions?

  • Methodology :

  • Data Acquisition : Use calorimetry or computational methods (DFT) to determine enthalpy of formation (ΔfH°gas). NIST provides provisional values for analogous alkynes .
  • Reactivity Insights : Higher ΔfH°gas (less stable) suggests propensity for exothermic reactions, e.g., cycloadditions or Sonogashira couplings.
    • Contradiction Resolution : If discrepancies arise (e.g., between PubChem and NIST), replicate measurements using high-purity samples and report uncertainty ranges .

Q. What experimental strategies optimize 2,2-dimethyl-3-hexyne’s use in cross-coupling reactions?

  • Methodology :

  • Catalyst Screening : Test Pd(PPh3_3)4_4/CuI systems in Sonogashira couplings. Monitor reaction progress via TLC or in-situ IR.
  • Solvent Effects : Compare polar aprotic (DMF, THF) vs. non-polar solvents (toluene) to balance reactivity and byproduct formation .
  • DOE Approach : Use factorial design to optimize temperature (60–100°C), catalyst loading (1–5 mol%), and stoichiometry .

Q. How can computational chemistry resolve contradictions in mechanistic pathways involving 2,2-dimethyl-3-hexyne?

  • Methodology :

  • DFT Calculations : Model transition states for alkyne insertion or protonation steps. Compare activation energies for competing pathways.
  • Benchmarking : Validate computational results against experimental kinetics (e.g., Arrhenius plots) .

Safety and Compliance

Q. What safety protocols are critical when handling 2,2-dimethyl-3-hexyne in catalytic hydrogenation experiments?

  • Methodology :

  • PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods to manage vapors (alkynes are volatile and potentially irritant).
  • Waste Disposal : Segregate halogenated byproducts (e.g., from quenching Grignard reagents) for professional disposal .

Data Interpretation and Reporting

Q. How should researchers address inconsistencies in reported spectral data for 2,2-dimethyl-3-hexyne?

  • Methodology :

  • Multi-Technique Validation : Combine NMR (1^1H, 13^{13}C), IR, and Raman spectroscopy to cross-validate peaks.
  • Collaborative Databases : Submit corrected data to PubChem or NIST to improve community resources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.